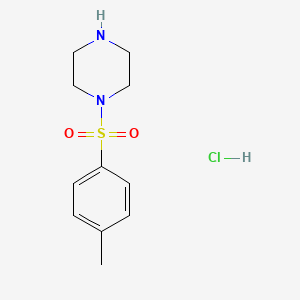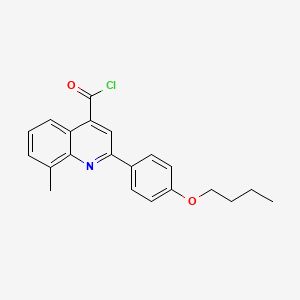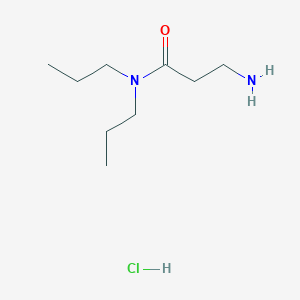
3-Amino-N,N-dipropylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-N,N-dipropylpropanamide hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O and its molecular weight is 208.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Applications
- Building Blocks for Polyamide Synthesis : Utilized as a chiral monomer precursor for AABB-type stereoregular polyamide, synthesized from derivatives of L-glutamic acid and L-alanine (Gómez, Orgueira, & Varela, 2003).
- Biodegradable Polyesteramides : Employed in the synthesis of monomers having amino acid residues for creating polyesteramides with peptide linkages, which show potential in agricultural or biomedical applications due to their biodegradability and solubility in various solvents (Fan, Kobayashi, & Kise, 2000).
Medicinal Chemistry and Drug Development
- Synthesis of Anticancer Agents : A series of functionalized amino acid derivatives, including compounds similar to 3-Amino-N,N-dipropylpropanamide hydrochloride, were synthesized and evaluated for their cytotoxicity against human cancer cell lines (Kumar et al., 2009).
- Antiviral and Antifungal Properties : Research on adamantyl-containing β-aminoketones and enaminoketones, related to this compound, revealed their potential antiviral activity (Makarova et al., 2001). Additionally, computational peptidology assisted in the study of new antifungal tripeptides, highlighting the importance of such compounds in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Chemical Synthesis and Applications
- Innovative Synthesis Methods : Various methods for synthesizing derivatives of this compound have been explored, contributing to the field of organic synthesis and chemical engineering (Li et al., 2013).
Environmental and Material Science
- Hydrogel Synthesis for Pollution Control : Starch-g-tetrapolymer hydrogel, incorporating derivatives of this compound, was synthesized for the removal of heavy metals and dyes, demonstrating its environmental application (Mondal et al., 2019).
Properties
IUPAC Name |
3-amino-N,N-dipropylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-3-7-11(8-4-2)9(12)5-6-10;/h3-8,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZBSLXZZBTYDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

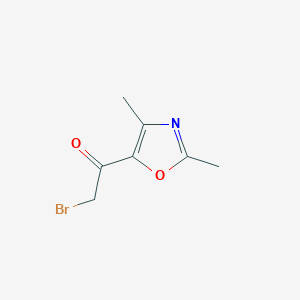

![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)

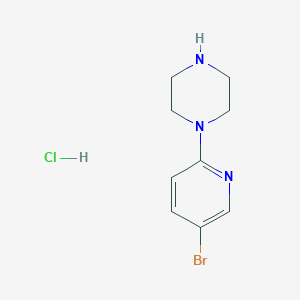
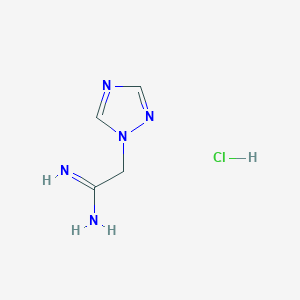
![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)
